molecular formula C7H4ClNS B3386289 2-Chloro-6-sulfanylbenzonitrile CAS No. 72371-52-9

2-Chloro-6-sulfanylbenzonitrile

Cat. No. B3386289
CAS RN: 72371-52-9
M. Wt: 169.63 g/mol
InChI Key: LEVUFKZOZYIXFZ-UHFFFAOYSA-N
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Description

“2-Chloro-6-sulfanylbenzonitrile” is a chemical compound with the molecular formula C7H4ClNS and a molecular weight of 169.63 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES notation N#CC1=C(S)C=CC=C1Cl . The compound has a molecular weight of 169.63 g/mol, and its exact mass is 168.9752980 g/mol . It has a topological polar surface area of 24.8 Ų .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, it is noted that it is used in the preparation and synthesis of pyrithiobac derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 169.63 g/mol, an exact mass of 168.9752980 g/mol, and a topological polar surface area of 24.8 Ų . It has a complexity of 162 and a covalently-bonded unit count of 1 .

Safety and Hazards

The safety data sheet for “2-Chloro-6-sulfanylbenzonitrile” indicates that it is classified as having acute toxicity (Category 3, Oral) and can cause skin irritation (Category 2) .

Future Directions

“2-Chloro-6-sulfanylbenzonitrile” is available for purchase from various suppliers for research use . It is also available for custom synthesis, suggesting potential for its use in future chemical research and development .

properties

IUPAC Name

2-chloro-6-sulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVUFKZOZYIXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611469
Record name 2-Chloro-6-sulfanylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72371-52-9
Record name 2-Chloro-6-sulfanylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-sulfanylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The solution of 2,6-dichloro-benzonitrile (20 mmol) in DMSO (dimethyl sulfoxide, 30 mL) was heated to 70° C., followed by addition of Na2S.9H2O portionwise under stirring. The mixture was stirred for 1 hour. TLC monitored the reaction. After the reaction completed, the mixture was cooled and extracted between water and ethyl acetate. The aqueous layer was acidified by hydrochloric acid to pH=3˜4 under stirring. The formed solids were collected by filtration and dried to give 2.3 g of 2-chloro-6-mercapto-benzonitrile (2A). MS (ESI): M++1=170.6.
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
Na2S.9H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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